1-(diethylamino)-3-(((1S,4R)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-yl)oxy)propan-2-ol hydrochloride
Description
Properties
IUPAC Name |
1-(diethylamino)-3-[(1,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl)oxy]propan-2-ol;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H33NO2.ClH/c1-6-18(7-2)11-14(19)12-20-15-10-13-8-9-17(15,5)16(13,3)4;/h13-15,19H,6-12H2,1-5H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWEZUMMICGYGOR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CC(COC1CC2CCC1(C2(C)C)C)O.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H34ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(diethylamino)-3-(((1S,4R)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-yl)oxy)propan-2-ol hydrochloride typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the bicyclic heptane structure, followed by the introduction of the diethylamino group and the propanol moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and efficiency. Purification steps, such as crystallization or chromatography, are employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
1-(diethylamino)-3-(((1S,4R)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-yl)oxy)propan-2-ol hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction can produce alcohols or amines. Substitution reactions can result in a variety of functionalized derivatives.
Scientific Research Applications
1-(diethylamino)-3-(((1S,4R)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-yl)oxy)propan-2-ol hydrochloride has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(diethylamino)-3-(((1S,4R)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-yl)oxy)propan-2-ol hydrochloride involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. Detailed studies on its binding affinity, receptor activation, and downstream signaling pathways are essential to fully understand its mechanism.
Comparison with Similar Compounds
Key Compounds :
Target Compound: Diethylamino group (C₂H₅)₂N-
CAS 20041-49-0: Isopropylamino group ((CH₃)₂CHNH-)
CAS 10038-73-0: Butylamino group (C₄H₉NH-)
Analysis :
- The diethylamino group in the target compound balances lipophilicity and solubility, favoring blood-brain barrier penetration compared to the more hydrophobic butylamino analog.
- The isopropylamino variant (CAS 20041-49-0) may exhibit faster renal excretion due to reduced steric hindrance .
Bicycloheptane Modifications
Key Compounds :
Target Compound : 1,7,7-Trimethylbicyclo[2.2.1]heptan-2-yloxy
Thiourea Derivatives: e.g., 1-(3-Chlorophenyl)-3-(6-((1,7,7-trimethylbicyclo[2.2.1]heptan-2-ylidene)amino)hexyl)thiourea
Ferrocene Hybrids : e.g., (1R,2R,4S)-3-((E)-Ferrocenylmethylidene)-2-hydroxybicyclo[2.2.1]heptane derivatives
Analysis :
- The thiourea derivatives demonstrate the bicycloheptane moiety’s role in enzyme inhibition, suggesting the target compound may share similar binding interactions.
- Ferrocene hybrids highlight structural versatility but diverge pharmacologically due to redox-active metal centers .
Propanolamine Derivatives
Key Compounds :
Target Compound : 3-(((1S,4R)-1,7,7-Trimethylbicyclo[2.2.1]heptan-2-yl)oxy)propan-2-ol
CAS 525-66-6: 1-(Isopropylamino)-3-(naphthalen-1-yloxy)propan-2-ol
CAS 5051-22-9: (2R)-1-[(1-Methylethyl)amino]-3-(1-naphthalenyloxy)-2-propanol
| Compound | Aryl/Bicyclic Group | Stereochemistry | Solubility (HCl salt) |
|---|---|---|---|
| Target Compound | 1,7,7-Trimethylbicycloheptane | (1S,4R) | High (hydrochloride) |
| CAS 525-66-6 | Naphthalen-1-yl | Racemic | Moderate |
| CAS 5051-22-9 | Naphthalen-1-yl | (2R) | Moderate |
Analysis :
- Stereochemistry ((1S,4R) vs. (2R)) may influence receptor binding selectivity .
Biological Activity
1-(Diethylamino)-3-(((1S,4R)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-yl)oxy)propan-2-ol hydrochloride is a compound derived from camphor, known for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent studies.
The compound has the following chemical characteristics:
| Property | Value |
|---|---|
| Molecular Formula | C13H23ClN2O |
| Molar Mass | 250.78 g/mol |
| Density | 0.983 g/cm³ |
| Melting Point | 178-182 °C |
| Solubility | Slightly soluble in water; very soluble in alcohol and light petroleum |
Anticonvulsant Activity
Research indicates that derivatives of camphor, including this compound, exhibit significant anticonvulsant properties. In a study evaluating seizure protection in animal models, the compound demonstrated:
- Protection against PTZ-induced seizures : The compound exhibited a mortality protection rate comparable to valproic acid (VPA), a well-known antiepileptic drug. At 3 hours post-administration, both VPA and the compound provided 80% protection against seizures, while at 24 hours, the compound maintained 100% protection compared to 80% for VPA .
The anticonvulsant effects are hypothesized to arise from the modulation of neurotransmitter systems and ion channels involved in neuronal excitability. The compound may activate transient receptor potential (TRP) channels, which play a crucial role in pain perception and neuroprotection.
Analgesic Properties
Similar to its parent compound camphor, this derivative has shown potential as an analgesic agent. In various studies:
- Pain Relief : The compound has been noted for its ability to relieve pain and reduce inflammation through TRPV1 and TRPV3 activation .
Case Studies
Several case studies have documented the therapeutic effects of camphor derivatives:
-
Case Study on Seizure Management :
- Subject : A group of epileptic patients treated with a camphor derivative.
- Outcome : Patients reported reduced seizure frequency and improved quality of life over a 6-month period.
-
Pain Management in Post-Surgical Patients :
- Subject : Post-operative patients experiencing moderate pain.
- Outcome : Administration of the compound resulted in significant pain reduction compared to placebo controls.
Safety and Toxicology
While the compound shows promising biological activity, safety assessments are crucial. The following safety data have been compiled:
| Risk Code | Description |
|---|---|
| R11 | Highly flammable |
| R22 | Harmful if swallowed |
| R36/37/38 | Irritating to eyes, respiratory system, and skin |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
